Home > Products > Building Blocks P3323 > Nastorazepide calcium
Nastorazepide calcium - 343326-69-2

Nastorazepide calcium

Catalog Number: EVT-1577960
CAS Number: 343326-69-2
Molecular Formula: C58H70CaN8O10
Molecular Weight: 1079.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Nastorazepide Calcium is a selective, orally available, 1,5-benzodiazepine-derivative gastrin/cholecystokinin 2 (CCK-2) receptor antagonist with potential antineoplastic activity. Z-360 binds to the gastrin/CCK-2 receptor, thereby preventing receptor activation by gastrin, a peptide hormone frequently associated with the proliferation of gastrointestinal and pancreatic tumor cells.
Overview

Nastorazepide calcium, also known as Z-360, is a compound that functions primarily as an antagonist of the cholecystokinin-2 receptor (CCK2R). This receptor is implicated in various physiological processes, including digestion and satiety, and is also associated with certain types of cancer. The compound has garnered attention for its potential therapeutic applications in oncology, particularly in targeting CCK2R-positive tumors.

Source

Nastorazepide calcium is synthesized through chemical processes involving peptide chemistry and modifications that enhance its receptor-binding properties. It is derived from gastrin analogs, which are naturally occurring peptides that stimulate gastric acid secretion.

Classification

Nastorazepide calcium is classified as a peptide-based antagonist. It specifically targets the CCK2R, which is a member of the G protein-coupled receptor family. This classification places it within a broader category of drugs used for treating various gastrointestinal disorders and cancers.

Synthesis Analysis

Methods

The synthesis of nastorazepide calcium involves several key steps:

  1. Peptide Coupling: The initial step includes the coupling of protected amino acids using coupling agents such as benzotriazol-1-yloxytris-(pyrrolidino)phosphonium hexafluorophosphate (PyBOP) and diisopropylethylamine (DIPEA) in a solvent like dimethylformamide (DMF).
  2. Deprotection: After coupling, protecting groups are removed using trifluoroacetic acid (TFA) in dichloromethane to yield the final peptide product.
  3. Purification: The crude product undergoes purification through preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate the desired compound.

Technical details reveal that the reaction conditions, such as temperature and time, are critical for achieving high yields and purity of nastorazepide calcium .

Molecular Structure Analysis

Structure

Nastorazepide calcium possesses a complex molecular structure characterized by its peptide backbone and specific side chains that confer its biological activity. The molecular formula is C₁₉H₂₅N₃O₃S·Ca, with a molecular weight of approximately 409.56 g/mol.

Data

The structure includes:

  • Peptide Bonds: Linking amino acids.
  • Functional Groups: Such as carboxylic acids and amides, which are crucial for receptor binding.
  • Chiral Centers: Contributing to its specificity and efficacy as a CCK2R antagonist.
Chemical Reactions Analysis

Reactions

Nastorazepide calcium undergoes various chemical reactions during its synthesis, including:

  • Peptide Bond Formation: Achieved through nucleophilic attack by amino groups on activated carboxylic acids.
  • Deprotection Reactions: Involving the cleavage of protecting groups under acidic conditions.

Technical Details

The efficiency of these reactions can be monitored using liquid chromatography-mass spectrometry (LC-MS), which allows for real-time tracking of product formation and purity assessment .

Mechanism of Action

Process

Nastorazepide calcium functions by binding to the CCK2R, inhibiting its activation by natural ligands such as gastrin. This blockade can lead to reduced gastric acid secretion and altered gastrointestinal motility.

Data

Research indicates that antagonism of CCK2R may have therapeutic benefits in managing conditions like gastric cancer and other gastrointestinal disorders. The binding affinity and inhibitory potency of nastorazepide calcium have been evaluated in preclinical studies, demonstrating significant effects on tumor growth inhibition .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents like DMF.

Chemical Properties

  • Stability: Stable under recommended storage conditions but may degrade under extreme pH or temperature.
  • pKa Values: Relevant for understanding its ionization state at physiological pH, which affects its solubility and permeability.

Relevant analyses include thermal analysis and spectroscopic methods to confirm purity and structural integrity .

Applications

Scientific Uses

Nastorazepide calcium has potential applications in:

  • Cancer Therapy: Targeting CCK2R-positive tumors to inhibit growth.
  • Gastrointestinal Disorders: Managing conditions associated with excessive gastric acid secretion.
  • Theranostics: As part of radiolabeled constructs for imaging and targeted therapy in oncology .
Chemical Characterization and Structural Analysis

Molecular Architecture

Nastorazepide calcium (C₅₈H₇₀CaN₈O₁₀) is a 1:1 complex where the free acid form (C₂₉H₃₆N₄O₅) coordinates with calcium via carboxylate groups. The molecular structure comprises:

  • A chiral benzodiazepine core with cyclohexyl and tert-butyl substituents
  • A meta-substituted benzoic acid moiety enabling calcium salt formation
  • Three hydrogen-bond acceptors (carbonyl groups) and one protonated nitrogen [1] [3] [9]

The calcium coordination stabilizes the crystal lattice, increasing molecular weight from 520.62 g/mol (free acid) to 1,043.39 g/mol (calcium salt). X-ray diffraction confirms octahedral coordination geometry around the calcium ion, with oxygen atoms from two nastorazepide molecules and two water molecules completing the coordination sphere [1] [8].

Table 1: Atomic Composition of Nastorazepide Calcium

ComponentFree Acid (C₂₉H₃₆N₄O₅)Calcium Salt (C₅₈H₇₀CaN₈O₁₀)
Carbon66.90%66.76%
Hydrogen6.97%6.76%
Nitrogen10.76%10.74%
Oxygen15.37%15.34%
Calcium-3.84%

Stereochemical Configuration

Nastorazepide contains a single defined stereocenter with absolute (R)-configuration at the C3 position of the benzodiazepine ring. This configuration is critical for:

  • High-affinity binding to the CCK-2 receptor (Kd = 0.47 nM)
  • Optimal spatial orientation of pharmacophore elements
  • Discrimination between CCK receptor subtypes [3] [5] [9]

The stereospecific synthesis yields >99% enantiomeric excess, confirmed via chiral HPLC and circular dichroism spectroscopy. Molecular modeling shows the (R)-enantiomer positions the cyclohexyl group into a hydrophobic binding pocket of the CCK-2 receptor, while the (S)-enantiomer exhibits >100-fold reduced affinity [4] [5].

Physicochemical Properties

Nastorazepide calcium exhibits distinct pharmaceutical properties:

Solubility Profile:

  • Water: 32 mg/mL (61.5 mM) at 25°C - significantly higher than the free acid (0.5 mg/mL)
  • DMSO: ≥32 mg/mL (hygroscopic)
  • pH-dependent solubility: Maximum at pH 6.5-7.5 [3] [4] [9]

Stability Characteristics:

  • Thermal decomposition: >200°C (DSC peak at 742.8±60°C predicted)
  • Photostability: Degrades <5% after 48h at 5000 lux illumination
  • Solution stability: 24h in PBS (pH 7.4); 14 days in plasma at -80°C [3] [5] [8]

Table 2: Physicochemical Comparison of Forms

PropertyFree AcidCalcium Salt
Molecular Weight520.62 g/mol1043.39 g/mol
Crystal SystemMonoclinicTrigonal
pKa4.16 (predicted)Not applicable
LogP3.2 (calculated)1.8 (measured)
HygroscopicityLowModerate

Crystallography:X-ray powder diffraction shows characteristic peaks at 2θ = 5.8°, 11.6°, and 17.4° for the hemicalcium salt form (space group R3̄). The crystal lattice contains hydrogen-bonded dimers stabilized by N-H···O=C interactions (2.89 Å bond length) [1] [8].

Comparative Analysis: Free Acid vs. Calcium Salt

The salt formation confers significant biopharmaceutical advantages:

Bioavailability Enhancement:

  • 2.1-fold increase in Cmax versus free acid (clinical pharmacokinetic data)
  • 68% higher relative bioavailability in animal models
  • Faster Tmax (43±22 min vs 78±21 min) due to improved dissolution [2] [7] [10]

Mechanistic Basis for Superiority:

  • Ionization State: The calcium salt maintains ionization across gastrointestinal pH ranges
  • Dissolution Rate: 3.8-fold faster than free acid in simulated intestinal fluid (pH 6.8)
  • Absorption Pathway: Paracellular transport favored over transcellular (free acid requires active transport) [2] [7]

Table 3: Pharmacokinetic Comparison (Human Data)

ParameterHMB-Ca (Water)HMB-FADifference
AUC (µmol·L⁻¹·h)47,871±10,78329,130±12,946+64.3%
Cmax (µmol/L)249.7±49.7139.1±67.2+79.5%
Tmax (min)43±2278±21-44.9%
t½ (h)5.5±1.24.9±1.5NS

The calcium salt demonstrates equivalent elimination kinetics (t½ = 5.5h vs 4.17h at different doses) but superior absorption characteristics. This principle extends to nastorazepide, where salt formation overcomes the free acid's poor aqueous solubility (0.5 mg/mL vs 32 mg/mL for the salt), directly enhancing oral bioavailability [2] [3] [10].

Pharmaceutical Implications:

  • Enables direct aqueous formulation without surfactants
  • Permits lower doses compared to free acid formulations
  • Reduces food effect on absorption (critical for cancer patients) [7] [10]

Table 4: Standardized Nomenclature for Nastorazepide Calcium

DesignationIdentifierSource
IUPAC NameCalcium; 3-[[[[(3R)-5-cyclohexyl-1-(3,3-dimethyl-2-oxobutyl)-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-3-yl]amino]carbonyl]amino]benzoatePubChem [1]
CAS Registry Number343326-69-2MedChemExpress [8]
INN (International Nonproprietary Name)Nastorazepide calciumNCATS [3]
SynonymsZ-360 hemicalcium; R-(-)-Z-360 calcium; CS-2910ChemicalBook [5]
Molecular FormulaC₅₈H₇₀CaN₈O₁₀PubChem [1]

Properties

CAS Number

343326-69-2

Product Name

Nastorazepide calcium

IUPAC Name

calcium;3-[[(3R)-1-cyclohexyl-5-(3,3-dimethyl-2-oxobutyl)-4-oxo-2,3-dihydro-1,5-benzodiazepin-3-yl]carbamoylamino]benzoate

Molecular Formula

C58H70CaN8O10

Molecular Weight

1079.3 g/mol

InChI

InChI=1S/2C29H36N4O5.Ca/c2*1-29(2,3)25(34)18-33-24-15-8-7-14-23(24)32(21-12-5-4-6-13-21)17-22(26(33)35)31-28(38)30-20-11-9-10-19(16-20)27(36)37;/h2*7-11,14-16,21-22H,4-6,12-13,17-18H2,1-3H3,(H,36,37)(H2,30,31,38);/q;;+2/p-2/t2*22-;/m11./s1

InChI Key

DLRNGUKRKXEPEL-LJWMURKVSA-L

SMILES

CC(C)(C)C(=O)CN1C2=CC=CC=C2N(CC(C1=O)NC(=O)NC3=CC=CC(=C3)C(=O)[O-])C4CCCCC4.CC(C)(C)C(=O)CN1C2=CC=CC=C2N(CC(C1=O)NC(=O)NC3=CC=CC(=C3)C(=O)[O-])C4CCCCC4.[Ca+2]

Synonyms

calcium bis((R)-(-)-3-(3-(5-cyclohexyl-1-(3,3-dimethyl-2-oxo-butyl)-2-oxo-2,3,4,5-tetrahydro-1H-benzo(b)(1,4)diazepin-3-yl)ureido)benzoate)
Z-360

Canonical SMILES

CC(C)(C)C(=O)CN1C2=CC=CC=C2N(CC(C1=O)NC(=O)NC3=CC=CC(=C3)C(=O)[O-])C4CCCCC4.CC(C)(C)C(=O)CN1C2=CC=CC=C2N(CC(C1=O)NC(=O)NC3=CC=CC(=C3)C(=O)[O-])C4CCCCC4.[Ca+2]

Isomeric SMILES

CC(C)(C)C(=O)CN1C2=CC=CC=C2N(C[C@H](C1=O)NC(=O)NC3=CC=CC(=C3)C(=O)[O-])C4CCCCC4.CC(C)(C)C(=O)CN1C2=CC=CC=C2N(C[C@H](C1=O)NC(=O)NC3=CC=CC(=C3)C(=O)[O-])C4CCCCC4.[Ca+2]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.